Cas no 329903-23-3 ((1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate)

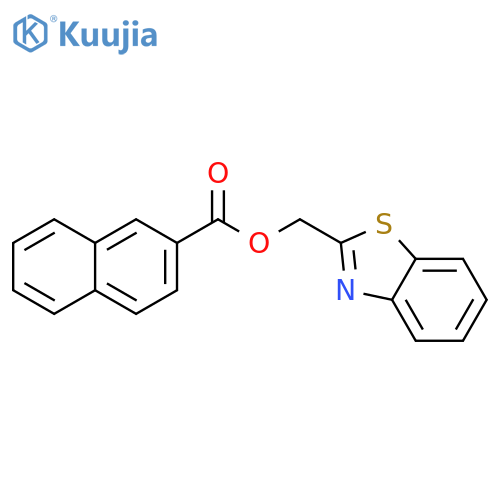

329903-23-3 structure

商品名:(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate

- benzo[d]thiazol-2-ylmethyl 2-naphthoate

- 2-Naphthalenecarboxylic acid, 2-benzothiazolylmethyl ester

- 1,3-benzothiazol-2-ylmethyl naphthalene-2-carboxylate

- AKOS001021082

- Z18317443

- 329903-23-3

- F0193-0087

-

- インチ: 1S/C19H13NO2S/c21-19(15-10-9-13-5-1-2-6-14(13)11-15)22-12-18-20-16-7-3-4-8-17(16)23-18/h1-11H,12H2

- InChIKey: IIRFTPBVDJPZHI-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(C=CC=C2)=CC=C1C(OCC1=NC2=CC=CC=C2S1)=O

計算された属性

- せいみつぶんしりょう: 319.06669983g/mol

- どういたいしつりょう: 319.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

- 密度みつど: 1.336±0.06 g/cm3(Predicted)

- ふってん: 523.3±33.0 °C(Predicted)

- 酸性度係数(pKa): 0.30±0.10(Predicted)

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0193-0087-30mg |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate |

329903-23-3 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F0193-0087-5μmol |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate |

329903-23-3 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0193-0087-4mg |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate |

329903-23-3 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0193-0087-20mg |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate |

329903-23-3 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0193-0087-2mg |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate |

329903-23-3 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0193-0087-3mg |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate |

329903-23-3 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0193-0087-25mg |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate |

329903-23-3 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| A2B Chem LLC | BA74067-1mg |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate |

329903-23-3 | 1mg |

$245.00 | 2024-04-20 | ||

| A2B Chem LLC | BA74067-5mg |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate |

329903-23-3 | 5mg |

$272.00 | 2024-04-20 | ||

| A2B Chem LLC | BA74067-25mg |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate |

329903-23-3 | 25mg |

$360.00 | 2024-04-20 |

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

329903-23-3 ((1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate) 関連製品

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬